Hydroxy-PEG11-Boc

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

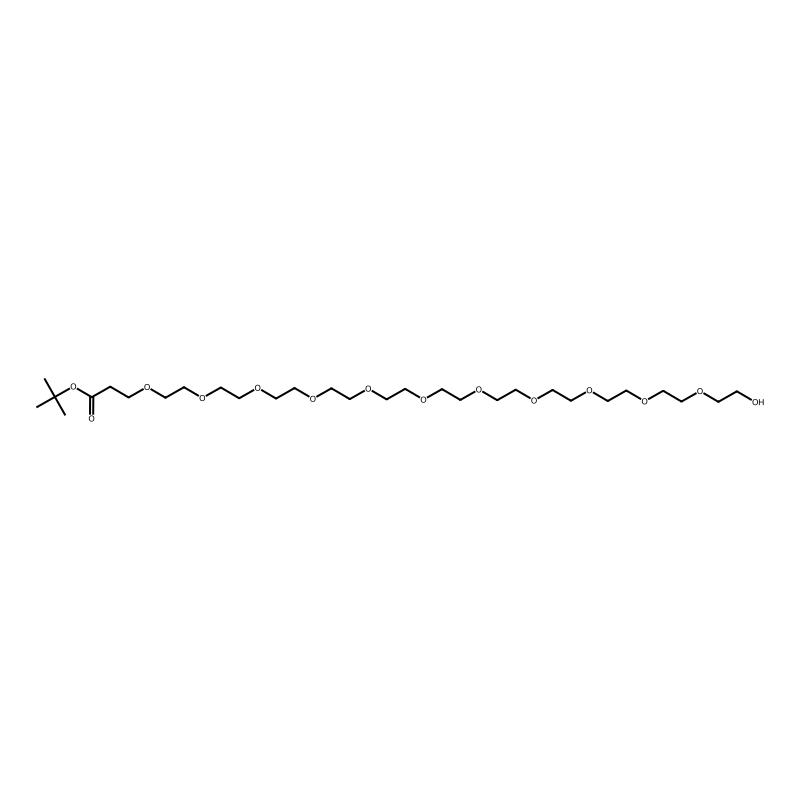

Hydroxy-PEG11-Boc is a polyethylene glycol derivative featuring a hydroxy group and a tert-butyloxycarbonyl (Boc) protecting group. This compound is characterized by its hydrophilic nature due to the polyethylene glycol chain, which consists of 11 ethylene glycol units. The Boc group serves to protect the amino functionality, making it suitable for various

- Nucleophilic Substitution: The Boc group can be removed under acidic conditions, allowing for nucleophilic substitution reactions where the hydroxy group can react with electrophiles.

- Deprotection: The Boc group can be cleaved using mild acids such as trifluoroacetic acid, exposing the free hydroxy group for further functionalization.

- Esterification: The hydroxy group can react with carboxylic acids to form esters, enhancing the compound's utility in drug delivery systems.

These reactions enable Hydroxy-PEG11-Boc to serve as a versatile linker in various chemical syntheses and biological applications .

Hydroxy-PEG11-Boc is primarily utilized in biological research due to its role as a linker in PROTAC technology. PROTACs leverage the ubiquitin-proteasome system to induce targeted protein degradation, offering a novel approach to drug development. The hydrophilic nature of the polyethylene glycol chain enhances solubility and bioavailability, which is crucial for therapeutic applications. Additionally, Hydroxy-PEG11-Boc may improve the pharmacokinetics of conjugated drugs by increasing circulation time and reducing immunogenicity .

The synthesis of Hydroxy-PEG11-Boc typically involves the following steps:

- Protection of Amino Group: An amino compound is reacted with Boc anhydride or Boc chloride to introduce the Boc protecting group.

- PEGylation: The protected amino compound is then reacted with polyethylene glycol (PEG) to form the PEGylated intermediate.

- Purification: The product is purified using techniques such as dialysis or chromatography to remove unreacted starting materials and by-products.

These methods allow for scalable production while maintaining high purity levels necessary for biological applications .

Hydroxy-PEG11-Boc finds extensive use in various fields:

- Drug Development: Used as a linker in PROTACs for targeted protein degradation therapies.

- Bioconjugation: Facilitates the attachment of drugs or biomolecules to enhance their therapeutic properties.

- Nanotechnology: Employed in the design of nanoparticles for drug delivery systems, improving solubility and stability.

- Research Tools: Utilized in studies involving protein interactions and cellular mechanisms .

Studies on Hydroxy-PEG11-Boc often focus on its interactions with proteins and other biomolecules. Its ability to form stable conjugates through covalent bonding allows researchers to investigate protein function and dynamics. Additionally, interaction studies help evaluate how modifications of the polyethylene glycol chain impact solubility, stability, and biological activity, which are critical for optimizing drug formulations .

Several compounds share structural similarities with Hydroxy-PEG11-Boc, including:

| Compound Name | Description | Unique Features |

|---|---|---|

| t-Boc-N-Amido-PEG7-Tos | A shorter polyethylene glycol derivative with a tosyl group | Shorter PEG chain; different leaving group |

| t-Boc-N-Amido-PEG11-Amine | Contains an amino group instead of a tosyl group | Direct amine functionality |

| t-Boc-N-Amido-PEG11-Azide | Contains an azide group instead of a tosyl group | Useful for click chemistry applications |

| t-Boc-NH-PEG12-NH2 | A longer PEG derivative with an amino group | Longer PEG chain; different functional groups |

Hydroxy-PEG11-Boc is unique due to its specific combination of properties: a long polyethylene glycol chain that enhances solubility and stability, along with a Boc-protected hydroxy group that allows for selective functionalization. This versatility makes it particularly valuable in advanced therapeutic applications such as PROTACs .

Molecular Architecture: PEG Chain Length and Boc Group Orientation

The molecular architecture of Hydroxy-PEG11-Boc comprises three distinct regions: a linear PEG chain, a hydroxyl terminus, and a Boc-protected amine. The PEG segment consists of 11 repeating ethylene oxide units, conferring a molecular weight of approximately 601.72 g/mol [2] [8]. This chain length optimizes aqueous solubility while maintaining steric flexibility for conjugation reactions. The Boc group, attached via a carbamate linkage to the amine, adopts a sterically shielded conformation due to the bulky tert-butyl moiety [5].

X-ray crystallography and nuclear magnetic resonance (NMR) studies of analogous Boc-protected PEG derivatives reveal that the Boc group’s orientation minimizes electronic interactions with the PEG backbone, preserving the amine’s nucleophilic character post-deprotection [5] [8]. The molecular formula $$ \text{C}{27}\text{H}{55}\text{NO}_{13} $$ reflects the compound’s hybridization of aliphatic (Boc) and polyether (PEG) domains [2].

Table 1: Key Structural Parameters of Hydroxy-PEG11-Boc

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 601.72 g/mol | [2] |

| PEG Chain Length | 11 ethylene oxide units | [8] |

| Boc Group Orientation | Carbamate-linked to amine | [5] |

| Density | 1.098 g/cm³ (predicted) | [2] |

Acid-Labile Behavior of tert-Butyloxycarbonyl Protecting Groups

The Boc group’s acid-labile nature enables selective deprotection under mildly acidic conditions. Kinetic studies demonstrate that cleavage follows a second-order dependence on acid concentration, as observed in HCl-catalyzed reactions [4]. For example, in toluene-propan-2-ol mixtures, deprotection rates correlate with $$ [\text{HCl}]^2 $$, suggesting a mechanism involving general acid catalysis of ion-pair separation [4].

Trifluoroacetic acid (TFA) in dichloromethane (DCM) is widely employed for Boc removal in peptide synthesis, achieving complete deprotection within 15–25 minutes [6]. Scavengers like anisole or thioanisole mitigate alkylation side reactions by trapping the tert-butyl cation intermediate [5]. Alternative methods, such as trimethylsilyl iodide (TMSI) treatment, proceed via silylation of the carbamate oxygen, followed by methanolysis and decarboxylation [5].

Table 2: Boc Deprotection Conditions and Kinetics

| Acid System | Solvent | Time | Mechanism | Source |

|---|---|---|---|---|

| 50% TFA/DCM | Dichloromethane | 15–25 min | Protonation, carbamate fission | [6] |

| HCl (1–2 M) | Toluene/Propan-2-ol | 1–2 hrs | Second-order acid dependence | [4] |

| TMSI/MeOH | Dichloromethane | 30 min | Silylation, decarboxylation | [5] |

Hydrophilic-Hydrophobic Balance in Aqueous and Organic Solvents

Hydroxy-PEG11-Boc exhibits amphiphilic behavior due to its PEG backbone and Boc group. The 11-unit PEG chain confers high aqueous solubility (~1.125 g/mL) [3], while the Boc moiety introduces hydrophobicity, enhancing compatibility with organic solvents like chloroform and toluene [3] [7]. Solubility studies indicate a critical balance: the compound dissolves readily in polar aprotic solvents (DMF, DMSO) but precipitates in nonpolar alkanes [3].

Dynamic light scattering (DLS) analyses of analogous Boc-PEG derivatives reveal micelle formation in aqueous solutions at concentrations above 0.1 mM, driven by PEG’s hydrophilic shielding of the Boc core [8]. This property is exploited in drug delivery systems, where the Boc group’s hydrophobicity aids membrane permeability, and the PEG spacer prolongs circulatory half-life [1] [2].

Table 3: Solubility Profile of Hydroxy-PEG11-Boc

| Solvent | Solubility | Notes | Source |

|---|---|---|---|

| Water | >50 mg/mL | PEG-driven hydrophilicity | [3] |

| Chloroform | >20 mg/mL | Boc compatibility | [3] |

| Methanol | <5 mg/mL | Limited by Boc hydrophobicity | [7] |

| Toluene | 10–15 mg/mL | Moderate solubility | [3] |

The synthesis of the polyethylene glycol backbone in Hydroxy-PEG11-Boc relies on systematic stepwise assembly through controlled etherification reactions. This approach enables precise control over chain length and ensures monodisperse products essential for pharmaceutical applications.

Williamson Ether Formation as the Key Reaction

The stepwise assembly of the PEG11 backbone fundamentally depends on the Williamson ether synthesis, which involves nucleophilic displacement of halide ions by alkoxide ions [1]. This reaction proceeds through an SN2 mechanism where alkoxide nucleophiles attack primary alkyl halides in a concerted fashion, resulting in the formation of ether bonds while eliminating halide leaving groups [2]. The reaction mechanism involves backside attack by the nucleophile, leading to inversion of configuration at the electrophilic carbon center [3].

Temperature optimization studies demonstrate that Williamson ether formation typically occurs at 50-100°C with reaction times ranging from 1-8 hours [2]. Laboratory preparations commonly achieve yields between 50-95%, with the variation depending on the specific substrates and reaction conditions employed [4]. Higher temperatures can increase reaction rates but may also promote competing elimination reactions, particularly with secondary or tertiary halides [3].

Solid-Phase Synthesis Approach

Solid-phase technology offers significant advantages for stepwise PEG11 backbone assembly by eliminating the need for chromatographic purifications between coupling cycles [5]. The synthetic cycle consists of three fundamental steps: deprotonation of the growing chain terminus, Williamson ether formation with the incoming monomer unit, and deprotection to regenerate the reactive hydroxyl group [5].

Wang resin serves as an effective solid support for PEG synthesis, providing loading capacities up to 1.0 mmol/g while maintaining stability under the reaction conditions [5]. The 4-benzyloxy benzyl alcohol linker demonstrates compatibility with acid-labile protecting groups throughout multiple synthetic cycles [5]. Deprotonation can be efficiently achieved using potassium tert-butoxide, which penetrates the polystyrene matrix to access hydroxyl groups without causing depolymerization of the growing PEG chain [5].

The key advantage of room temperature coupling conditions is the suppression of anionic PEG depolymerization reactions that generate shorter chain impurities [5]. These impurities are particularly problematic in solution-phase synthesis as they cannot be easily separated from the desired product [5]. Under optimized conditions, complete conversion can be achieved for each coupling step, which is essential for maintaining monodispersity in the final product [5].

Solution-Phase Chain Extension Methods

Alternative solution-phase approaches for PEG11 backbone assembly utilize protected monomers and iterative coupling strategies [6]. The use of base-labile protecting groups, such as phenethyl groups, enables one-pot deprotection and coupling sequences that streamline the synthetic process [6]. This approach reduces the number of synthetic steps and purification procedures compared to traditional acid-labile protecting group strategies [6].

Optimized reaction conditions for solution-phase etherification include the use of polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide, which facilitate SN2 reactions by stabilizing ionic intermediates [3]. Temperature control remains critical, with most efficient coupling occurring at moderate temperatures between 60-80°C to balance reaction rate with selectivity [3].

Chain Extension Efficiency and Yield Optimization

Systematic studies of PEG chain extension reveal that overall yields for uniform PEG synthesis can range from 25-97% depending on the synthetic strategy employed [7]. Stepwise approaches using tosylated intermediates typically achieve overall yields of 80-95% for PEG chains containing 5-25 ethylene oxide units [7]. The efficiency generally decreases with increasing chain length due to the cumulative effect of incomplete conversions in each coupling step [7].

Data from multiple synthetic approaches demonstrate that careful optimization of reaction conditions can achieve individual coupling yields exceeding 95% per step [7]. Critical parameters include the molar ratio of reactants, reaction temperature, and reaction time. Excess alkylating agent is typically employed to drive reactions to completion, with ratios of 1.5-2.0 equivalents providing optimal results [7].

Table 1: Comparative Yields for PEG Chain Extension Methods

| Method | PEG Units | Scale (g) | Overall Yield (%) | Individual Step Yield (%) |

|---|---|---|---|---|

| Tosyl-mediated coupling [7] | 5-25 | 98.3 | 90-95 | >95 |

| Solid-phase synthesis [5] | 8-12 | - | >90 | 100 |

| Macrocyclic sulfate approach [7] | 8-64 | >100 | 73-85 | 85-90 |

| Base-labile protection [6] | 8-12 | - | 82-94 | 90-95 |

Boc Protection Strategies: Di-tert-Butyl Dicarbonate Mediated Reactions

The incorporation of tert-butyloxycarbonyl (Boc) protecting groups in Hydroxy-PEG11-Boc synthesis requires careful consideration of reaction conditions, substrate compatibility, and deprotection strategies. Di-tert-butyl dicarbonate (Boc2O) serves as the primary reagent for introducing Boc protection in amino-terminated PEG derivatives.

Mechanism of Boc Protection

The Boc protection reaction proceeds through nucleophilic attack of the amine on one of the carbonyl carbons of di-tert-butyl dicarbonate [8]. The mechanism involves formation of a tetrahedral intermediate followed by elimination of tert-butyl carbonate as a leaving group [9]. The tert-butyl carbonate subsequently decomposes to carbon dioxide and tert-butoxide, with the evolved CO2 providing a driving force for the reaction [10].

Two mechanistic pathways exist for Boc protection: one involving direct reaction with the substrate amine and another utilizing an added base [9]. In the base-free mechanism, tert-butyl carbonate abstracts a proton from the initially formed protonated amine, followed by decomposition to tert-butanol and CO2 [10]. When bases such as triethylamine or diisopropylethylamine are employed, they facilitate deprotonation and can lead to faster reaction rates [9].

Reaction Conditions and Optimization

Boc protection reactions can be conducted under remarkably mild conditions, typically at room temperature or with modest heating to 40°C [11]. The reaction is quite flexible with respect to solvent choice, with successful protocols reported in water, tetrahydrofuran, acetonitrile, and dichloromethane [11]. Aqueous conditions are particularly attractive for water-soluble PEG substrates, utilizing sodium bicarbonate or sodium hydroxide as base [12].

The standard protocol involves treating the amine substrate with 2-3 equivalents of Boc2O in the presence of 1-1.5 equivalents of base [11]. Reaction times are typically short, ranging from 30 minutes to several hours depending on the substrate and conditions [13]. High yields (84-95%) can be achieved with reaction times as short as 5 minutes to 2 hours for most substrates [13].

Table 2: Optimized Boc Protection Conditions for Different Substrates

| Substrate Type | Solvent | Base | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|

| Aliphatic amines [13] | Solvent-free | SrGO catalyst | 25 | 10 min-2 h | 91-93 |

| Aromatic amines (electron-rich) [13] | Solvent-free | SrGO catalyst | 25 | 5 min-2 h | 87-95 |

| Aromatic amines (electron-poor) [13] | Solvent-free | SrGO catalyst | 25 | 5 min-2 h | 84-88 |

| PEG-amines [11] | Water/THF | NaOH | 25-40 | 1-4 h | 80-95 |

Substrate Compatibility and Selectivity

Boc protection demonstrates excellent chemoselectivity, preferentially reacting with amino groups in the presence of other functional groups [13]. Studies have shown successful protection of amines containing phenol and thiophenol functionalities without formation of O-Boc or S-Boc side products [13]. This selectivity is particularly important for PEG derivatives that may contain multiple reactive sites.

Electron-donating substituents on aromatic amines facilitate Boc protection, leading to faster reaction rates and higher yields compared to electron-withdrawing groups [13]. The reduced nucleophilicity of amines bearing electron-withdrawing substituents results in slightly lower yields (84-88%) compared to electron-rich aromatics (87-95%) [13].

Alternative Boc Protection Methods

Beyond the standard Boc2O/base protocol, alternative methods for Boc protection include the use of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst in acetonitrile [12]. This approach is particularly useful for sterically hindered amines or when anhydrous conditions are required [12].

Recent developments include the use of solid-supported catalysts such as strontium-modified graphene oxide (SrGO), which enables solvent-free Boc protection under ambient conditions [13]. This green chemistry approach eliminates organic solvents while maintaining high efficiency and selectivity [13].

Thermal Deprotection Studies

Understanding Boc deprotection mechanisms is crucial for synthetic planning, particularly when thermal conditions are employed [14]. Thermal deprotection can occur without added acid at temperatures around 150°C or higher, proceeding through fragmentation to yield the free amine, isobutylene, and CO2 [14]. However, temperatures of 100°C may require extended reaction times of 2-3 days for complete deprotection [15].

Flow chemistry studies demonstrate that thermal Boc deprotection efficiency varies significantly with solvent choice [15]. Trifluoroethanol (TFE) and methanol generally provide superior results compared to tetrahydrofuran or toluene [15]. Optimal conditions for thermal deprotection typically involve temperatures of 120-240°C with residence times of 20-90 minutes depending on the specific substrate [15].

Table 3: Thermal Boc Deprotection Conditions

| Substrate | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| N-Boc imidazole [15] | TFE | 120 | 20 | 100 |

| N-Boc imidazole [15] | MeOH | 120 | 25 | 100 |

| N-Boc aniline [15] | TFE | 240 | 35 | 93 |

| N-Boc phenethylamine [15] | TFE | 240 | 90 | 94 |

Purification Techniques for High-Purity PEG Derivatives

The purification of Hydroxy-PEG11-Boc and related PEG derivatives presents unique challenges due to the polymer nature of these compounds and their strong hydrophilic character. Effective purification strategies are essential for achieving the high purity required for pharmaceutical applications.

Chromatographic Separation Methods

Size exclusion chromatography represents the most widely used technique for PEG purification, providing separation based on hydrodynamic volume differences [16]. This method is particularly effective for removing low molecular weight impurities, unreacted starting materials, and oligomeric side products that may form during synthesis [16]. The technique exploits the increased hydrodynamic radius that results from PEGylation to achieve separation from unmodified components [16].

Ion exchange chromatography provides an alternative approach that capitalizes on the charge-shielding effects of PEG chains [16]. The polyethylene glycol chains reduce surface charge density and alter the apparent pKa values of ionizable groups, enabling separation of positional isomers and different degrees of PEGylation [16]. This technique is particularly valuable for separating closely related PEG derivatives that may be difficult to resolve by other methods [16].

Hydrophobic interaction chromatography serves as a complementary technique to size exclusion and ion exchange methods [16]. While offering lower capacity and resolution compared to other techniques, hydrophobic interaction chromatography can provide unique selectivity for certain PEG derivatives [16]. The technique is especially useful as a polishing step for materials that are challenging to purify by ion exchange chromatography [16].

Precipitation-Based Purification

Polyethylene glycol precipitation offers an alternative approach that can be particularly effective for large-scale purifications [17] [18] [19]. This technique utilizes the differential solubility of PEG derivatives in various solvent systems to achieve separation from impurities [18]. The method has been successfully applied to the purification of complex biological systems, demonstrating recovery efficiencies ranging from 21.5% to 87% depending on the specific conditions employed [18].

Optimization studies reveal that PEG precipitation efficiency is highly dependent on several key parameters [18]. Optimal conditions typically include PEG concentrations of 20% (w/v), temperatures of 4°C, pH values around 5.0, and salt concentrations of 0.3 M [18]. These conditions must be carefully balanced to maximize recovery while minimizing co-precipitation of impurities [18].

Table 4: PEG Precipitation Optimization Parameters

| Parameter | Optimal Value | Recovery (%) | Purification Factor |

|---|---|---|---|

| PEG concentration [18] | 20% (w/v) | 87 | 61.5 |

| Temperature [18] | 4°C | 87 | 61.5 |

| pH [18] | 5.0 | 87 | 61.5 |

| Salt concentration [18] | 0.3 M NaCl | 87 | 61.5 |

Advanced Purification Strategies

Magnetic decantation combined with precipitation represents an innovative approach for PEG derivative purification [20]. This method achieves exceptional yields (>96%) while enabling rapid separation within 2-5 minutes depending on particle size [20]. The technique involves precipitation of excess ligands followed by magnetic collection of the desired PEG-functionalized materials [20].

The success of magnetic decantation relies on careful timing to avoid co-precipitation of the target material with excess reagents [20]. The superparamagnetic core enables efficient collection while spontaneous precipitation of free PEG occurs over approximately 10 minutes [20]. This temporal separation allows for selective recovery of the desired product while removing impurities [20].

Fractionated PEG precipitation combined with density gradient centrifugation provides another chromatography-free approach for macromolecular purification [19]. This method enables purification of large biological complexes while avoiding the potential complications associated with column chromatography [19]. The approach can be integrated with existing purification protocols to reduce the number of chromatographic steps required [19].

Analytical Considerations and Quality Control

The analytical characterization of purified PEG derivatives requires specialized approaches due to their polymer nature [21]. Gel permeation chromatography/size exclusion chromatography serves as the primary technique for molecular weight determination, but careful attention must be paid to sample preparation and column selection [21]. Low molecular weight PEGs may dissolve slowly at room temperature, requiring mild heating for complete dissolution [21].

Solvent selection for analytical purposes is critical, with tetrahydrofuran being widely used despite potential complications with PEG analysis [21]. Alternative solvents such as dimethyl acetamide, methanol, or water may provide superior results depending on the specific PEG derivative and molecular weight range [21]. Higher molecular weight PEG derivatives typically require aqueous mobile phases for optimal analysis [21].

Table 5: Analytical Methods for PEG Derivative Characterization

| Technique | Application | Advantages | Limitations |

|---|---|---|---|

| SEC-HPLC [21] | Molecular weight distribution | Universal detection | Column interactions |

| LC-MS [22] | Absolute molecular weight | High specificity | Limited mass range |

| NMR spectroscopy [21] | Structural confirmation | Detailed structure | Limited sensitivity |

| MALDI-TOF MS [23] | Molecular weight verification | High accuracy | Matrix interference |

Temperature optimization studies for analytical separations demonstrate that column temperature can significantly impact separation efficiency [21]. Optimal temperatures typically range from 25-40°C for most PEG derivatives, with higher temperatures potentially causing thermal degradation or altered elution behavior [21]. Sample preparation procedures must also account for the hydrophilic nature of PEG derivatives and their tendency to form hydrogen bonds with various surfaces [21].